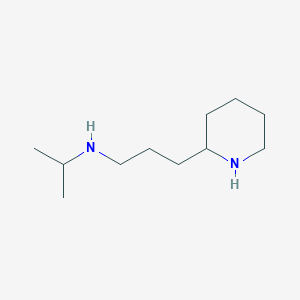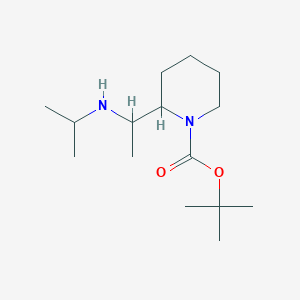
1,1-Difluoro-n,n,2,2-tetramethyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- is a tertiary amine with the molecular formula C7H15F2N. This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to the nitrogen atom, making it a unique and interesting molecule in the field of organic chemistry .
Métodos De Preparación
The synthesis of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of nitriles, where the nitrile is reduced to form the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be compared with other similar compounds such as:
N,N,2,2-tetramethyl-1-propanamine: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
N,N-dimethylneopentylamine: Another similar compound with different substituents on the nitrogen atom.
The uniqueness of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15F2N |
|---|---|
Peso molecular |
151.20 g/mol |
Nombre IUPAC |
1,1-difluoro-N,N,2,2-tetramethylpropan-1-amine |
InChI |
InChI=1S/C7H15F2N/c1-6(2,3)7(8,9)10(4)5/h1-5H3 |
Clave InChI |
ZGCUZNFQMQGZKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(N(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)


![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
